2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Overview
Description
2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a complex organic compound that features a combination of methoxyphenyl, nitrophenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the nitrophenyl group: This step involves the reaction of the oxadiazole intermediate with a nitrophenylmethyl halide.
Coupling with the methoxyphenyl group: The final step involves coupling the intermediate with 2-methoxyphenyl acetic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: 2-(2-hydroxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide.
Reduction: 2-(2-methoxyphenyl)-N-[4-[5-[(4-aminophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering a versatile platform for chemical modifications.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and nitrophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
2-methyl-4-(4-nitrophenyl)thiazole: Another compound featuring a nitrophenyl group.
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium: Used in biochemical research.
Uniqueness
2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both methoxy and nitrophenyl groups, along with the oxadiazole ring, sets it apart from other similar compounds, offering a unique platform for chemical and biological studies.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-32-21-5-3-2-4-18(21)15-22(29)25-19-10-8-17(9-11-19)24-26-23(33-27-24)14-16-6-12-20(13-7-16)28(30)31/h2-13H,14-15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXTFBPHVKREG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.